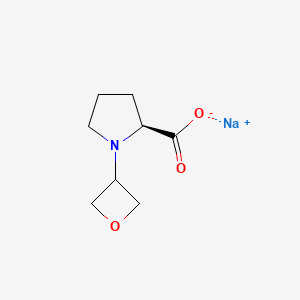

sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C8H12NNaO3 and its molecular weight is 193.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate is a sodium salt of a pyrrolidine derivative that features an oxetane ring. This compound has garnered interest in the field of medicinal chemistry due to its unique structural characteristics, which may confer specific biological activities. Understanding the biological activity of this compound involves examining its interactions with various biological targets, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁NNaO₃, with a molecular weight of approximately 193.2 g/mol. The key structural features include:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's basicity and potential for forming interactions with biological macromolecules.

- Oxetane Moiety : A four-membered cyclic ether that may enhance the compound's reactivity and influence its biological interactions.

- Carboxylate Group : This functional group is crucial for solubility in biological systems and may play a role in receptor binding.

Research indicates that this compound may interact with various enzymes or receptors, potentially influencing signaling pathways relevant to therapeutic outcomes. Interaction studies could utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and elucidate mechanisms of action.

Therapeutic Applications

The unique structure of this compound suggests several potential therapeutic applications:

- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. By blocking this enzyme, such compounds could reduce local estrogen production, thereby inhibiting tumor growth .

- Anti-inflammatory Properties : SAR studies of related pyrrolidine derivatives have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes . this compound may exhibit similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents around the pyrrolidine ring can significantly influence both chemical behavior and biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Sodium 5-oxopyrrolidine-2-carboxylate | Pyrrolidine ring, carboxylate group | Different position of oxo group |

| (2S,4R)-1-Cbz-2-Hydroxymethyl-4-aminopyrrolidine | Pyrrolidine with hydroxymethyl and carbamate | Contains an additional hydroxymethyl group |

| Benzyl ((3R,5R)-rel-5-(hydroxymethyl)pyrrolidin) | Hydroxymethyl substitution | Focuses on antibacterial properties |

These compounds illustrate how modifications can lead to variations in pharmacological profiles, highlighting the importance of targeted design in drug development.

In Vitro Studies

A study examining similar oxetane-containing compounds reported significant inhibition of COX enzymes, with IC₅₀ values indicating effective anti-inflammatory activity . Such findings suggest that this compound may also possess similar inhibitory effects, meriting further exploration through experimental assays.

Properties

Molecular Formula |

C8H12NNaO3 |

|---|---|

Molecular Weight |

193.18 g/mol |

IUPAC Name |

sodium;(2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3.Na/c10-8(11)7-2-1-3-9(7)6-4-12-5-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1/t7-;/m0./s1 |

InChI Key |

WGLGWVINDBSGMP-FJXQXJEOSA-M |

Isomeric SMILES |

C1C[C@H](N(C1)C2COC2)C(=O)[O-].[Na+] |

Canonical SMILES |

C1CC(N(C1)C2COC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.